molecular formula C28H26N4O3 B2926497 N-(2-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1184991-08-9

N-(2-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2926497
CAS No.: 1184991-08-9
M. Wt: 466.541
InChI Key: IAEHHKNSESSUAR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The structure includes a 4-methoxyphenylmethyl group at position 3 of the pyrimidoindole scaffold and an N-(2-ethylphenyl)acetamide side chain at position 2. The presence of the 4-methoxy group may enhance lipophilicity and membrane permeability compared to unsubstituted analogs .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c1-3-20-8-4-6-10-23(20)30-25(33)17-32-24-11-7-5-9-22(24)26-27(32)28(34)31(18-29-26)16-19-12-14-21(35-2)15-13-19/h4-15,18H,3,16-17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEHHKNSESSUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimido[5,4-b]indole core, followed by the introduction of the 2-ethylphenyl and 4-methoxyphenyl groups. Common reagents used in these reactions include palladium catalysts, boronic acids, and various organic solvents. The reaction conditions often require precise temperature control and inert atmosphere to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substitution Patterns

The following compounds share the pyrimido[5,4-b]indole core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
N-(2-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide (Target) 4-Methoxyphenylmethyl (position 3), N-(2-ethylphenyl)acetamide (position 2) ~505.6 Enhanced lipophilicity; potential kinase inhibition
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 3-Methoxyphenyl (position 3), sulfanyl group (position 2) ~505.6 Sulfur-containing linker; possible redox activity
N-(4-acetylphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5-yl}acetamide Oxadiazole ring (position 3), acetylphenyl (position N) ~570.6 Oxadiazole enhances metabolic stability; acetylphenyl improves binding affinity
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide Methyl group (position 3), thioether linkage (position 2) ~447.5 Lower molecular weight; reduced steric hindrance

Critical Analysis of Structural-Activity Relationships (SAR)

  • 4-Methoxy vs. 3-Methoxy Substitution : The target compound’s 4-methoxyphenylmethyl group may improve π-π stacking interactions in hydrophobic binding pockets compared to the 3-methoxy isomer in .
  • Acetamide Side Chain : The N-(2-ethylphenyl) group in the target compound likely enhances selectivity for aromatic residue-rich targets (e.g., kinases) versus the N-(4-methylphenyl) group in , which is more compact .
  • Oxadiazole vs. Pyrimidine-Indole Core : The oxadiazole-containing analog () demonstrates how heterocyclic modifications can fine-tune metabolic stability without sacrificing binding affinity .

Biological Activity

N-(2-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidoindole core, which is known for its diverse biological activities. The presence of substituents such as the ethylphenyl and methoxyphenyl groups enhances its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in tumor growth and proliferation. For instance, compounds with similar structures have been shown to act as kinase inhibitors targeting pathways critical for cancer cell survival .
  • Antitumor Activity : Research indicates that derivatives of pyrimidoindole compounds exhibit significant antitumor effects. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
  • Anti-inflammatory Properties : Some studies suggest that related compounds have shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a derivative similar to this compound in non-small cell lung cancer (NSCLC) models. The compound demonstrated a significant reduction in tumor size compared to control groups when administered at optimized doses. The mechanism was attributed to the inhibition of the HER family kinases .

Case Study 2: Inhibition of COX Enzymes

Another investigation focused on the anti-inflammatory effects of pyrimidoindole derivatives. The study found that these compounds inhibited COX-II activity with IC50 values ranging from 0.52 to 1.59 μM, indicating potential use as anti-inflammatory agents in clinical settings .

Data Tables

Activity IC50 Value (μM) Reference
COX-II Inhibition0.52 - 1.59
HER Kinase InhibitionNot specified
Antitumor ActivitySignificant

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